molecular formula C10H11IO2 B1451332 3-Iodo-4-isopropylbenzoic acid CAS No. 99059-64-0

3-Iodo-4-isopropylbenzoic acid

Cat. No.: B1451332
CAS No.: 99059-64-0
M. Wt: 290.1 g/mol
InChI Key: YKYRHJJXCOILPA-UHFFFAOYSA-N
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Description

3-Iodo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H11IO2. It is a white crystalline solid that belongs to the class of benzoic acids. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-isopropylbenzoic acid typically involves the iodination of 4-isopropylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at a specific temperature to ensure the selective iodination at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-isopropylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-4-isopropylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in the development of new compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.

    Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity and can be explored as therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 3-Iodo-4-isopropylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to form new products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methylbenzoic acid
  • 3-Iodo-4-(tert-pentyl)benzoic acid
  • 4-Acetyl-2-iodobenzoic acid
  • Methyl 3-iodo-4-isopropylbenzoate

Uniqueness

3-Iodo-4-isopropylbenzoic acid is unique due to the presence of both an iodine atom and an isopropyl group on the aromatic ring. This combination of substituents imparts specific chemical properties that can be exploited in various reactions and applications. The iodine atom provides a site for further functionalization, while the isopropyl group influences the compound’s steric and electronic properties .

Properties

IUPAC Name

3-iodo-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYRHJJXCOILPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660774
Record name 3-Iodo-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99059-64-0
Record name 3-Iodo-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Isopropylbenzoic acid (4.26 g, 25.9 mmol), sulfuric acid (25 mL), and water (2 mL) was heated to 95° C. and iodine (14.42 g, 56.8 mmol) was slowly added portionwise. The reaction was maintained at this temperature for 48 h. The reaction was cooled, poured into ice and extracted with methylene chloride. The organic extracts were dried over sodium sulfate, filtered, concentrated and then purified by reverse phase HPLC (MeOH/water/TFA) to yield 3-iodo-4-isopropylbenzoic acid (60 mg).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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